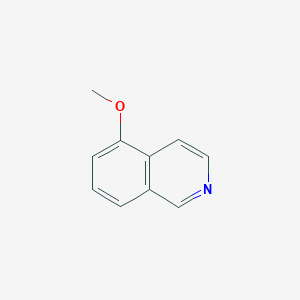

5-Methoxyisoquinoline

Descripción

Historical Context and Discovery of Isoquinoline (B145761) Alkaloids

The journey into isoquinoline chemistry began not with the parent heterocycle, but with its complex naturally occurring derivatives, the isoquinoline alkaloids. These compounds are a large and structurally diverse class of metabolites found predominantly in the plant kingdom. nih.gov Their story is deeply intertwined with the history of medicine and pharmacology.

The landmark event that initiated the field was the isolation of morphine from the opium poppy (Papaver somniferum) in the early 19th century. nih.gov This was the first alkaloid ever to be isolated, sparking immense scientific interest in these nitrogen-containing plant compounds. nih.gov Following this discovery, a plethora of other pharmacologically potent isoquinoline alkaloids were identified from natural sources over the next two centuries, including:

Papaverine , a non-narcotic vasodilator, discovered in 1848.

Berberine (B55584) , known for its antimicrobial properties. nih.gov

Codeine , an antitussive agent. nih.gov

Noscapine , an antitussive and potential anticancer drug.

The parent compound, isoquinoline , was first isolated much later, in 1885, from coal tar. evitachem.com Its discovery and structural elucidation provided the fundamental framework for understanding the vast family of alkaloids that shared its core bicyclic structure, composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. evitachem.com These natural products are typically biosynthesized in plants from the amino acids tyrosine or phenylalanine. nih.gov

Table 1: Key Milestones in the Discovery of Isoquinoline Alkaloids An interactive data table will be rendered here in the final output.

| Compound/Discovery | Year of Isolation | Significance |

|---|---|---|

| Morphine | ~1804 | First alkaloid isolated; potent analgesic. nih.gov |

| Codeine | 1832 | Widely used as a cough suppressant. nih.gov |

| Papaverine | 1848 | First non-narcotic isoquinoline alkaloid identified. |

| Isoquinoline | 1885 | Isolation of the parent heterocycle from coal tar. evitachem.com |

| Berberine | 1837 | Antimicrobial and anti-inflammatory agent. nih.gov |

Significance of the Isoquinoline Scaffold in Chemical and Biological Sciences

The isoquinoline framework is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular structures that are capable of binding to multiple biological targets, making them highly valuable starting points for drug discovery. The structural diversity and broad range of biological activities associated with isoquinoline derivatives have made them a central focus of therapeutic research. ontosight.ai

The significance of the isoquinoline scaffold is demonstrated by its presence in numerous clinically used drugs and its wide spectrum of pharmacological activities, which include:

Anticancer: Many isoquinoline derivatives are investigated as antitumor agents that can induce apoptosis, inhibit cell migration, or interfere with tubulin polymerization. ontosight.ai

Antimicrobial: Compounds like berberine have well-documented antibacterial and antifungal properties. nih.gov

Antiviral: Certain derivatives have been explored for their ability to inhibit viral replication, including against HIV. chemshuttle.com

Neuroprotective: Isoquinoline alkaloids have shown potential in protecting nerve cells from damage, with some compounds being investigated for activity against neurodegenerative diseases. mdpi.comnih.gov

Cardiovascular: The scaffold is found in drugs used to treat cardiovascular and cerebrovascular diseases, often acting as vasodilators. ontosight.ai

Anti-inflammatory and Analgesic: The historical use of morphine is a testament to the potent analgesic properties of this class, and other derivatives exhibit significant anti-inflammatory effects. nih.gov

Beyond medicine, the isoquinoline core is utilized in materials science. Its unique electronic and fluorescent properties make it a candidate for developing advanced materials such as organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging. chemshuttle.com

Research Trajectory of 5-Methoxyisoquinoline: From Isolation to Advanced Applications

Unlike the historically significant alkaloids isolated from plants, this compound is primarily known as a synthetic compound. Its research trajectory is not one of discovery from a natural source, but of its synthesis and subsequent application as a versatile chemical building block.

The synthesis of the isoquinoline core can be achieved through several classic methods, such as the Bischler-Napieralski reaction and the Pomeranz–Fritsch synthesis. wmich.edu The latter method is particularly relevant as it allows for the construction of substituted isoquinolines, like the 5-methoxy variant, by starting with appropriately substituted benzaldehyde (B42025) derivatives. A 1987 review on heterocyclic synthesis noted the use of this methodology to create various methoxy-substituted isoquinolines, including the 5-methoxy derivative. clockss.org

Once synthesized, this compound serves as a precursor for creating more complex molecules with specific functionalities. The methoxy (B1213986) group (-OCH₃) at the 5-position influences the electronic properties of the aromatic system, which can be leveraged in further chemical reactions. The research applications of this compound are primarily as an intermediate in the development of:

Pharmaceutical Agents: The this compound core is incorporated into larger molecules to explore potential therapeutic activities. For example, derivatives like this compound-1-carbonitrile are studied for their potential anticancer and antimicrobial properties. The related compound, 8-methoxyisoquinoline-5-carboxylic acid, has been used in the synthesis of inhibitors for the HIV-1 reverse transcriptase enzyme. chemshuttle.com

Advanced Materials: The electronic properties of the isoquinoline ring system make it suitable for applications in materials science. chemshuttle.com While research on this compound itself is specific, its isomers and derivatives are explored for creating materials like OLEDs. chemshuttle.com

Chemical Probes: The inherent structure of the isoquinoline nucleus is a foundation for developing fluorescent probes used in biological imaging.

The trajectory of this compound is therefore a clear example of modern chemical research, moving from established synthetic methods to its use as a key component in the rational design of novel, high-value compounds for medicine and technology. a2bchem.com

Structure

2D Structure

Propiedades

IUPAC Name |

5-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-4-2-3-8-7-11-6-5-9(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQNEMBSIAIKFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548464 | |

| Record name | 5-Methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90806-58-9 | |

| Record name | 5-Methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methoxyisoquinoline and Its Derivatives

Classical and Modern Total Synthesis Approaches

The construction of the 5-methoxyisoquinoline framework can be achieved through a variety of synthetic routes, ranging from century-old name reactions to modern transition-metal-catalyzed methods. These approaches are underpinned by strategic bond disconnections that simplify the target molecule into readily available starting materials.

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. wikipedia.org For the this compound core, the primary disconnections correspond to the key bond-forming reactions used in its assembly. The electron-donating nature of the 5-methoxy group is a critical consideration, as it activates the benzene (B151609) ring towards electrophilic substitution, primarily at the C6 and C8 positions.

Key retrosynthetic disconnections for the isoquinoline (B145761) core are:

Bischler-Napieralski type disconnection: This approach involves breaking the N2-C1 and C4a-C5 bonds, leading back to a β-phenylethylamide. For this compound, this precursor would be N-(2-(3-methoxyphenyl)ethyl)formamide. The cyclization is an intramolecular electrophilic aromatic substitution, and the methoxy (B1213986) group at the meta position relative to the ethylamine (B1201723) chain directs the cyclization to the C6 position (para to the methoxy group).

Pictet-Spengler type disconnection: This strategy disconnects the C1-N2 and C4a-C5 bonds, tracing the molecule back to a β-phenylethylamine and an aldehyde (or its equivalent). For a 1-substituted-5-methoxytetrahydroisoquinoline, the precursors would be 2-(3-methoxyphenyl)ethylamine and the corresponding aldehyde. This reaction also proceeds via intramolecular electrophilic substitution.

Pomeranz-Fritsch type disconnection: This method involves the cleavage of the N2-C1 and C4-C4a bonds. This leads to a benzaldehyde (B42025) derivative and an aminoacetal. For this compound, the precursors would be 3-methoxybenzaldehyde (B106831) and aminoacetaldehyde diethylacetal.

These classical disconnections form the basis for the most widely employed methods in isoquinoline synthesis.

The following sections delve into the specific reactions that realize the synthetic strategies outlined above. These methods have been refined over decades and remain cornerstones of heterocyclic chemistry.

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. wikipedia.org The reaction involves the intramolecular cyclodehydration of a β-phenylethylamide using a condensing agent. organic-chemistry.orgorganicreactions.org

The general mechanism proceeds via activation of the amide carbonyl by a Lewis acid, followed by an intramolecular electrophilic attack of the electron-rich aromatic ring onto the resulting electrophilic species (a nitrilium ion or an imine-ester intermediate). wikipedia.org The presence of electron-donating groups on the aromatic ring, such as the methoxy group in the precursor to this compound, facilitates this cyclization. nih.gov

Common dehydrating agents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org The choice of reagent can influence the reaction conditions and outcomes. For instance, substrates lacking strong activating groups often require harsher conditions, such as refluxing in POCl₃ with P₂O₅. wikipedia.org A significant modification involves the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine, which allows the reaction to proceed under much milder conditions. nih.gov

The initial product of the Bischler-Napieralski reaction is a 3,4-dihydroisoquinoline (B110456). Aromatization to the fully aromatic isoquinoline is typically achieved through dehydrogenation, often using a palladium catalyst (e.g., Pd/C) at elevated temperatures.

Table 1: Examples of Bischler-Napieralski Reactions for Methoxy-Substituted Dihydroisoquinolines

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| N-[2-(4-methoxyphenyl)ethyl]acetamide | POCl₃, reflux | 7-Methoxy-1-methyl-3,4-dihydroisoquinoline | Good | wikipedia.org |

| N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | POCl₃, P₂O₅, reflux | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | High | organic-chemistry.org |

| N-Phenethylbenzamide | Tf₂O, 2-ClPyr, CH₂Cl₂ | 1-Phenyl-3,4-dihydroisoquinoline | 95% | nih.gov |

First discovered in 1911, the Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline. ebrary.netarkat-usa.org This reaction is a special case of the Mannich reaction and is fundamental to the biosynthesis of many isoquinoline alkaloids.

The reaction mechanism begins with the formation of a Schiff base between the amine and the carbonyl compound, which is then protonated to form an electrophilic iminium ion. ebrary.net The electron-rich aromatic ring then attacks this iminium ion in an intramolecular electrophilic aromatic substitution to form a spirocyclic intermediate, which subsequently rearranges and deprotonates to yield the tetrahydroisoquinoline product. The reaction proceeds under milder conditions with electron-rich aromatic systems. ebrary.net

For the synthesis of this compound derivatives, a 2-(3-methoxyphenyl)ethylamine would be the starting material. The reaction with formaldehyde (B43269), for instance, would yield 5-methoxy-1,2,3,4-tetrahydroisoquinoline, which could then be aromatized.

A significant area of development for the Pictet-Spengler reaction has been in asymmetric synthesis, aiming to control the stereochemistry at the newly formed C1 position. arkat-usa.org Stereoselective variants often employ chiral auxiliaries attached to the nitrogen or the carbonyl component, or utilize chiral Brønsted acid catalysts to induce enantioselectivity. nih.govnsf.gov These methods are crucial for the synthesis of optically active alkaloids and pharmaceutical agents. arkat-usa.org

Table 2: Examples of Pictet-Spengler Reactions

| β-Arylethylamine | Carbonyl Compound | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenethylamine | Dimethoxymethane | conc. HCl, heat | 1,2,3,4-Tetrahydroisoquinoline | - | ebrary.net |

| Dopamine | Aldehydes | BF₃·OEt₂, chiral sulfinyl auxiliary | Chiral Tetrahydroisoquinolines | 36-86% | ebrary.net |

| Tryptamine | Various Aldehydes | Chiral thiourea-acid catalyst | Enantiopure Tetrahydro-β-carbolines | High | nsf.gov |

The Pomeranz-Fritsch reaction, first reported in 1893, is another classical method for isoquinoline synthesis. It involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine. beilstein-journals.org

The mechanism involves the formation of a Schiff base, followed by cyclization under strong acid conditions (typically concentrated sulfuric acid), with the elimination of two molecules of alcohol to form the aromatic isoquinoline ring. beilstein-journals.org

A major improvement to this method is the Pomeranz-Fritsch-Bobbitt (PFB) modification. In this variant, the intermediate iminoacetal is first reduced to an aminoacetal. This aminoacetal is then cyclized under milder acidic conditions (e.g., 6 M HCl) to afford a 1,2,3,4-tetrahydroisoquinoline. nih.gov This modification often provides better yields and avoids the harsh conditions of the original Pomeranz-Fritsch reaction, which can lead to side products. beilstein-journals.org The synthesis of various substituted tetrahydroisoquinolines, including dimethoxy derivatives, has been successfully achieved using this methodology. nih.govresearchgate.net

For the synthesis of this compound, 3-methoxybenzaldehyde would be condensed with aminoacetaldehyde diethylacetal. The subsequent acid-catalyzed cyclization would be directed by the methoxy group to form the desired isoquinoline. In the PFB modification, the intermediate would be reduced before cyclization to yield 5-methoxy-1,2,3,4-tetrahydroisoquinoline.

Table 3: Pomeranz-Fritsch-Bobbitt Reaction Example

| Precursor | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aminoacetal from (S)-phenylglycinol-derived imine | 1. N-methylation; 2. Pomeranz-Fritsch cyclization; 3. Ionic hydrogenation | (S)-(+)-Laudanosine | High (94% ee) | nih.gov |

| N-(2,2-diethoxyethyl) amine derivatives | 20% HCl, rt; then H₂, 10% Pd-C | (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | - | nih.gov |

Beyond the classical named reactions, modern organic synthesis has introduced a variety of other methods for constructing the isoquinoline core.

Diels-Alder Reactions: The [4+2] cycloaddition, or Diels-Alder reaction, offers a powerful route to form six-membered rings. In the context of isoquinoline synthesis, this can be achieved through an inverse-electron-demand hetero-Diels-Alder reaction where a 1-azadiene or a similar nitrogen-containing diene reacts with an electron-rich dienophile. Alternatively, a pyridone derivative can act as the diene, reacting with a suitable dienophile. For example, Diels-Alder reactions of 2(1H)-pyridones with methoxy-1,3-butadienes have been used to synthesize isoquinoline derivatives. nih.gov Subsequent aromatization steps are typically required to form the final isoquinoline product.

Transition-Metal-Catalyzed Reactions: In recent years, transition-metal-catalyzed C-H activation and annulation reactions have emerged as highly efficient and atom-economical methods for synthesizing heterocyclic compounds. nih.govrsc.org Catalysts based on palladium, rhodium, ruthenium, or iridium can direct the formation of the isoquinoline ring system from simpler precursors through the formation of new C-C and C-N bonds. These methods often offer high regioselectivity and functional group tolerance. For instance, the annulation of o-alkynylbenzaldehydes with amines or the coupling of benzamides with alkynes are modern strategies that provide access to a wide range of substituted isoquinolines.

These newer methods provide powerful alternatives to classical approaches, often with milder reaction conditions and broader substrate scope, opening new avenues for the synthesis of complex this compound derivatives.

Introduction and Manipulation of the Methoxy Group at Position 5

The synthesis of the this compound skeleton can be efficiently achieved through established cyclization reactions where the methoxy-substituted precursor is assembled prior to ring formation. A primary route is the Pomeranz–Fritsch reaction , an acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgchemistry-reaction.com This method involves the condensation of 3-methoxybenzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base, which then undergoes intramolecular electrophilic cyclization in the presence of a strong acid, such as sulfuric acid, to yield this compound. organicreactions.orgthermofisher.com This approach is advantageous as it builds the isoquinoline core with the methoxy group already in the desired position.

Once incorporated, the methoxy group can be chemically manipulated. A key transformation is demethylation , which converts the this compound into 5-hydroxyisoquinoline (B118818). This ether cleavage is typically accomplished using strong Lewis acids, such as boron tribromide (BBr₃), or by treatment with strong protic acids like hydrobromic acid (HBr). This manipulation provides access to a different class of derivatives where the phenolic hydroxyl group can be used for further functionalization.

Synthesis of Substituted this compound Derivatives

Functionalization at the Isoquinoline Core

The reactivity of the this compound ring system towards electrophilic substitution is governed by a combination of factors: the directing effect of the methoxy group and the electronic nature of the pyridine (B92270) and benzene rings. The pyridine moiety is electron-deficient and generally deactivated towards electrophilic attack, particularly under acidic conditions where the nitrogen atom is protonated. Conversely, the benzene ring is more electron-rich, and its reactivity is further enhanced by the electron-donating methoxy group at the C5 position.

For instance, the direct bromination of this compound with a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as sulfuric acid leads to the regioselective formation of 8-bromo-5-methoxyisoquinoline. google.com The strong para-directing influence of the C5-methoxy group overcomes the deactivating effect of the protonated pyridine ring, guiding the electrophile almost exclusively to the C8 position.

A summary of representative halogenation reactions is provided below.

| Starting Material | Reagent | Product | Yield (%) |

| This compound | NBS, H₂SO₄ | 8-Bromo-5-methoxyisoquinoline | High |

| Isoquinoline | NBS, H₂SO₄, -20°C | 5-Bromoisoquinoline (B27571) | 80-85% google.com |

This table includes data for the parent isoquinoline to provide context for regioselectivity.

Nitration of isoquinoline under standard mixed-acid conditions (HNO₃/H₂SO₄) typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline, demonstrating that substitution occurs on the more activated benzene ring. thieme-connect.de In the case of this compound, the regiochemical outcome is decisively controlled by the C5-methoxy substituent.

The mechanism involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺). The C5-methoxy group, being a strong activating and para-directing group, significantly increases the electron density at the C8 position, making it the primary site of electrophilic attack. The reaction of this compound with nitric acid in a sulfuric acid medium results in the selective formation of 5-methoxy-8-nitroisoquinoline. This high regioselectivity is a direct consequence of the powerful directing ability of the methoxy group, which channels the substitution to the position para to it. This is analogous to the nitration of 5-bromoisoquinoline, which yields 5-bromo-8-nitroisoquinoline in excellent yield. thieme-connect.de

| Starting Material | Reagents | Product | Yield (%) |

| 5-Bromoisoquinoline | KNO₃, H₂SO₄ | 5-Bromo-8-nitroisoquinoline | 99% thieme-connect.de |

| 7-Methoxyisoquinoline (B1361142) | HNO₃, H₂SO₄ | 7-Methoxy-8-nitroisoquinoline | N/A thieme-connect.de |

This table presents data for related isoquinoline derivatives to illustrate the directing effects.

Direct Friedel-Crafts alkylation and acylation reactions on N-heterocyclic systems like isoquinoline are often challenging. wikipedia.org The Lewis acid catalyst (e.g., AlCl₃), which is essential for generating the carbocation or acylium ion electrophile, can coordinate strongly with the lone pair of electrons on the basic nitrogen atom of the isoquinoline ring. byjus.commasterorganicchemistry.com This coordination deactivates the entire heterocyclic system towards electrophilic aromatic substitution, frequently inhibiting the reaction or leading to low yields. youtube.com

While the C5-methoxy group is a strong activating group, its effect may not be sufficient to overcome the profound deactivation caused by catalyst complexation at the ring nitrogen. Consequently, there are limited successful examples of direct Friedel-Crafts alkylation or acylation of this compound reported in the literature under classical conditions. Alternative strategies, often involving pre-functionalization or different catalytic systems that are not inhibited by the nitrogen atom, are typically required to introduce alkyl or acyl groups onto the this compound core.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the functionalization of heteroaromatic compounds. wikipedia.org These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For this compound, this strategy requires a halogenated precursor, typically 8-bromo-5-methoxyisoquinoline, which is readily prepared via regioselective bromination as described previously.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron reagent (e.g., a boronic acid or ester) with an organic halide. organic-chemistry.orglibretexts.org 8-Bromo-5-methoxyisoquinoline can be effectively coupled with various aryl- or heteroarylboronic acids in the presence of a palladium catalyst, a suitable ligand, and a base to furnish 8-aryl-5-methoxyisoquinoline derivatives. harvard.edu These reactions provide a robust pathway to biaryl structures.

Sonogashira Coupling: The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, allows for the introduction of alkynyl substituents at the C8 position of this compound from its 8-bromo derivative. This method is instrumental in the synthesis of conjugated enyne systems.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org It enables the coupling of 8-bromo-5-methoxyisoquinoline with a wide range of primary and secondary amines, amides, or carbamates. ias.ac.innih.govorganic-chemistry.org This reaction is a premier method for synthesizing 8-amino-5-methoxyisoquinoline derivatives, which are important intermediates in medicinal chemistry.

The table below summarizes representative palladium-catalyzed cross-coupling reactions performed on 8-bromo-5-methoxyisoquinoline.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-Methoxy-8-phenylisoquinoline |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 5-Methoxy-8-(phenylethynyl)isoquinoline |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | 4-(5-Methoxyisoquinolin-8-yl)morpholine |

Synthesis of Complex Molecules Incorporating the this compound Moiety

The this compound scaffold is a key structural motif in a variety of complex molecules, particularly those with significant pharmacological activities. The synthesis of these molecules often involves the initial construction of the core isoquinoline ring followed by strategic derivatization to enhance biological efficacy or to introduce specific stereochemical features.

The modification of the this compound core is a critical strategy in medicinal chemistry to develop novel therapeutic agents. Derivatization allows for the fine-tuning of a molecule's physicochemical properties, which can lead to improved potency, selectivity, and pharmacokinetic profiles.

Research into the pharmacological potential of isoquinoline derivatives has identified them as a versatile scaffold for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties semanticscholar.org. For instance, a series of 5-methoxyquinoline (B23529) derivatives (structural isomers of isoquinolines) have been synthesized and evaluated as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase implicated in various cancers nih.govnih.gov. Structure-activity relationship (SAR) studies on these quinoline (B57606) analogs led to the discovery of potent inhibitors, demonstrating that modifications to the core structure can significantly impact biological activity nih.govnih.gov. One lead compound, N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine, showed an initial inhibitory concentration (IC50) of 28 μM against EZH2, which was further optimized to yield derivatives with significantly improved potency nih.gov.

In another study focused on antibacterial agents, tricyclic isoquinoline derivatives were synthesized from 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline mdpi.com. While this starting material does not have the 5-methoxy substitution pattern, the research highlights a synthetic strategy where the isoquinoline core is elaborated through cycloaddition reactions to create complex heterocyclic systems. The resulting compounds were found to have antibacterial properties against several Gram-positive pathogens, including Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MIC) as low as 16 µg/mL mdpi.com. These examples underscore the principle that derivatizing the isoquinoline skeleton is a fruitful approach for developing new pharmacologically active molecules.

Table 1: Examples of Derivatization Strategies for Pharmacological Enhancement

| Parent Scaffold | Derivatization Strategy | Target | Resulting Activity | Reference |

|---|---|---|---|---|

| 5-Methoxyquinoline | Nucleophilic substitution at C4 and C2 | EZH2 | Anticancer (IC50 up to 1.2 μM) | nih.govnih.gov |

The introduction of chirality into the this compound framework is of paramount importance, as the stereochemistry of a drug molecule often dictates its biological activity and safety profile. Enantiomerically pure tetrahydroisoquinolines (THIQs), in particular, are prevalent structures in natural alkaloids and synthetic pharmaceuticals researchgate.netmdpi.com.

Catalytic asymmetric reduction of the C=N bond in dihydroisoquinoline precursors is one of the most direct and atom-economical methods for synthesizing chiral THIQs mdpi.com. Various transition-metal catalysts, particularly those based on iridium and ruthenium, have been developed for the highly enantioselective hydrogenation of isoquinolinium salts and related imines researchgate.netmdpi.com. For example, iridium-catalyzed asymmetric hydrogenation has been successfully applied to produce chiral THQs with excellent enantioselectivities researchgate.net. Similarly, novel chiral ruthenium catalysts have been used for the asymmetric hydrogenation of IQ-type imines and enamines mdpi.com.

A diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved using a strategy involving a Petasis reaction coupled with a Pomeranz–Fritsch–Bobbitt cyclization mdpi.com. This approach utilizes a chiral auxiliary to control the stereochemistry during the formation of the heterocyclic ring. Although this example features a different substitution pattern, the methodology is adaptable for the synthesis of chiral this compound derivatives.

Another powerful strategy involves the stereoselective synthesis of tetrahydroisoquinolines from chiral 4-azaocta-1,7-diynes. In this method, a chiral sulfinyl imine is used as a starting point to introduce chirality. The subsequent N-propargylation and a [2+2+2] cyclotrimerization reaction promoted by a Wilkinson catalyst yield substituted 1,2,3,4-tetrahydroisoquinolines ua.es. This modular approach allows for the construction of complex chiral molecules incorporating the isoquinoline core.

Table 2: Methods for Preparing Chiral Tetrahydroisoquinoline (THIQ) Derivatives

| Method | Catalyst/Reagent | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium or Ruthenium complexes | Dihydroisoquinolines, Imines | Direct, atom-economical C=N reduction | researchgate.netmdpi.com |

| Diastereoselective Cyclization | Petasis Reaction / Pomeranz–Fritsch–Bobbitt | Aminoacetals | Use of chiral auxiliaries to control stereochemistry | mdpi.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in the synthesis of pharmaceuticals and fine chemicals, including isoquinoline derivatives. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency through the use of alternative catalysts, solvents, and reaction conditions rsc.orgnih.gov.

Transition metal-catalyzed reactions have revolutionized the synthesis of isoquinolines by enabling C-H activation and annulation strategies that offer high atom economy and efficiency researchgate.net. These methods often replace classical multi-step syntheses like the Bischler–Napieralski or Pictet–Spengler reactions, which can require harsh conditions and generate significant waste nih.gov.

Ruthenium(II) catalysts have been employed for the synthesis of pyrazolo[5,1-a]isoquinoline derivatives through the annulation of pyrazoles and alkynes in water, a green solvent . A novel approach utilizes a homogeneous and recyclable Ru(II)/PEG-400 catalytic system for the C-H/N-N bond activation of hydrazines with alkynes, providing isoquinoline derivatives in high yields niscpr.res.in. Similarly, cobalt and iridium catalysts have been shown to be highly efficient for the cyclization of aryl ketoximes and internal alkynes to produce a broad range of isoquinolines without the need for an external oxidant researchgate.net. Copper-catalyzed reactions also represent a mild and efficient route. For example, a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water provides facile access to isoquinolines and their N-oxides under simple conditions without organic solvents or additives rsc.orgnih.gov.

Table 3: Selected Catalytic Methods for Isoquinoline Synthesis

| Catalyst System | Reaction Type | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| [Ru(p-cymene)Cl2]2 / PEG-400 | C-H/N-N Annulation | Polyethylene Glycol (PEG-400) | Recyclable catalyst, green solvent | niscpr.res.in |

| Copper(I) Iodide | Intramolecular Cyclization | Water | No organic solvent, mild conditions, high atom economy | rsc.orgnih.gov |

| Iridium(III) complexes | C-H Activation / Cyclization | Not specified | Oxidant-free, good to excellent yields | researchgate.net |

Eliminating volatile organic solvents is a cornerstone of green chemistry. Consequently, developing synthetic routes that proceed in water or under solvent-free conditions is highly desirable tandfonline.com. As mentioned, several catalytic systems for isoquinoline synthesis have been successfully adapted to run in aqueous media rsc.orgnih.gov. These methods not only reduce environmental impact but can also simplify product isolation.

Solvent-free reactions offer further advantages by maximizing atom economy and often reducing reaction times. A trifluoroacetic acid (TFA)-catalyzed dearomative cyanidation of isoquinoline has been developed that proceeds under solvent-free conditions to provide 1-cyanoisoquinolines in high yields rsc.org. This protocol is noted for its mild conditions and operational simplicity. Another example is the one-pot, solvent-free synthesis of dialkyl pyrrolo[2,1-a]isoquinoline-2,3-dicarboxylates at 50°C, which proceeds in high yields under mild conditions benthamdirect.com. The synthesis of new isoquinazoline derivatives has also been achieved in excellent yields via three-component reactions under solvent-free conditions at room temperature tandfonline.com. These methodologies demonstrate the feasibility and benefits of moving away from traditional solvent-based synthesis.

The design and use of sustainable reagents aim to reduce toxicity and waste generation. This can involve using catalysts instead of stoichiometric reagents, employing reagents derived from renewable sources, or designing reactions with high atom economy rsc.org.

The shift from classical cyclodehydration reagents like POCl3 or P2O5 to catalytic methods is a prime example of sustainable reagent design in isoquinoline synthesis nih.gov. Transition metal catalysts, used in small quantities, are more sustainable than the large amounts of harsh acids required in traditional methods. The development of recyclable catalytic systems, such as the Ru(II)/PEG-400 system, further enhances sustainability by allowing the catalyst to be reused over multiple cycles niscpr.res.in.

Atom economy is another key consideration. Annulation reactions, where two or more molecules combine to form a cyclic product with little or no loss of atoms, are inherently more sustainable than multi-step linear syntheses. Many of the modern catalytic methods for isoquinoline synthesis are based on annulation strategies researchgate.netresearchgate.net. For example, a protocol using azines for annulation with alkynes via a cobalt catalyst incorporates both nitrogen atoms of the azine into the final isoquinoline product, achieving maximum atom economy researchgate.net. The use of readily available and less hazardous starting materials, as highlighted in the TFA-catalyzed cyanidation, also contributes to a more sustainable chemical process rsc.org.

Advanced Spectroscopic Characterization and Computational Studies of 5 Methoxyisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Structural Elucidation of Substituent Positions and Aromatic Coupling Patterns

Proton NMR (¹H NMR) spectroscopy is a powerful technique for determining the number of different types of protons and their arrangement within a molecule. In the case of 5-Methoxyisoquinoline, the ¹H NMR spectrum provides crucial information regarding the position of the methoxy (B1213986) group and the coupling patterns of the aromatic protons.

The aromatic region of the ¹H NMR spectrum of this compound is of particular interest. The isoquinoline (B145761) core consists of two fused rings: a pyridine (B92270) ring and a benzene (B151609) ring. The position of the methoxy substituent at C-5 significantly influences the chemical shifts of the protons on the benzene ring.

Key Features of the ¹H NMR Spectrum:

Aromatic Protons: The protons on the isoquinoline ring system typically appear in the downfield region of the spectrum (usually between δ 7.0 and 9.0 ppm) due to the deshielding effect of the aromatic ring current.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) are equivalent and appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The exact chemical shift can provide clues about the electronic environment.

Coupling Patterns: The coupling between adjacent protons (vicinal coupling) provides information about their relative positions. The magnitude of the coupling constant (J-coupling), measured in Hertz (Hz), is characteristic of the number of bonds separating the coupled protons and their dihedral angle. For aromatic systems, ortho-coupling (³JHH) is typically in the range of 7-9 Hz, meta-coupling (⁴JHH) is smaller (2-3 Hz), and para-coupling (⁵JHH) is often negligible.

Expected ¹H NMR Data for this compound:

| Proton | Multiplicity | Expected Chemical Shift (δ, ppm) | Expected Coupling Constants (J, Hz) |

| H-1 | Doublet | ~9.2 | ³JH1-H3 = ~5-6 |

| H-3 | Doublet | ~8.5 | ³JH3-H4 = ~6-7 |

| H-4 | Doublet | ~7.6 | ³JH3-H4 = ~6-7 |

| H-6 | Doublet of doublets | ~7.4 | ³JH6-H7 = ~8-9, ⁴JH6-H8 = ~1-2 |

| H-7 | Triplet | ~7.6 | ³JH6-H7 = ~8-9, ³JH7-H8 = ~7-8 |

| H-8 | Doublet of doublets | ~7.9 | ³JH7-H8 = ~7-8, ⁴JH6-H8 = ~1-2 |

| 5-OCH₃ | Singlet | ~3.9 | - |

Note: The expected chemical shifts and coupling constants are based on typical values for isoquinoline derivatives and may vary slightly depending on the solvent and experimental conditions.

The specific coupling patterns observed for H-6, H-7, and H-8 would definitively confirm the position of the methoxy group at C-5. For instance, H-6 would be expected to show coupling to both H-7 (ortho) and H-8 (para), while H-8 would show coupling to H-7 (ortho) and H-6 (para). The H-7 proton would appear as a triplet due to coupling with its two ortho neighbors, H-6 and H-8.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation and Electronic Effects

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. The chemical shift of each carbon is sensitive to its hybridization and the electronic effects of neighboring atoms and functional groups.

For this compound, the ¹³C NMR spectrum will show ten distinct signals corresponding to the nine carbons of the isoquinoline ring and the one carbon of the methoxy group. The methoxy group exerts a significant electronic effect on the benzene ring carbons. As an electron-donating group, it increases the electron density at the ortho and para positions (C-6 and C-8, and C-4a respectively), causing their signals to shift upfield (to a lower ppm value) compared to unsubstituted isoquinoline. Conversely, the carbon atom directly attached to the methoxy group (C-5) will be deshielded and appear at a downfield chemical shift.

Expected ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-1 | ~152 |

| C-3 | ~143 |

| C-4 | ~120 |

| C-4a | ~128 |

| C-5 | ~158 |

| C-6 | ~110 |

| C-7 | ~129 |

| C-8 | ~118 |

| C-8a | ~135 |

| 5-OCH₃ | ~56 |

Note: The expected chemical shifts are based on typical values for substituted isoquinolines and may vary depending on the solvent and experimental conditions.

The downfield shift of C-5 and the upfield shifts of C-6 and C-8 are characteristic indicators of the methoxy group's position and its electronic influence on the aromatic system.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignments

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms within a molecule, which is particularly useful for complex structures where 1D spectra may be crowded or ambiguous.

COSY (Correlation Spectroscopy): The COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, a COSY spectrum would show cross-peaks connecting H-1 with H-3 (through four bonds, often weak), H-3 with H-4, H-6 with H-7, and H-7 with H-8. This information helps to trace out the proton-proton connectivity within each ring of the isoquinoline system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly attached to carbon atoms. emerypharma.com Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (C-1, C-3, C-4, C-6, C-7, C-8, and the methoxy carbon).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. emerypharma.com This technique is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For this compound, key HMBC correlations would be expected between:

The methoxy protons and C-5.

H-1 and C-3, C-8a.

H-4 and C-3, C-5, C-8a.

H-6 and C-5, C-8, C-4a.

H-8 and C-5, C-6, C-4a.

Solid-State NMR Investigations

While solution-state NMR is the most common technique for the characterization of organic molecules, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in the solid phase. nih.gov For a crystalline compound like this compound, ssNMR could be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Probe intermolecular interactions , such as pi-pi stacking between the aromatic rings.

Investigate molecular dynamics , such as the rotation of the methoxy group.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are typically employed to obtain high-resolution spectra of solids. To date, specific solid-state NMR studies on this compound are not widely reported in the literature, but the technique holds potential for a deeper understanding of its solid-state structure and properties.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the unambiguous confirmation of a compound's elemental composition. rsc.org Unlike low-resolution mass spectrometry, which provides the nominal mass (an integer value), HRMS can measure the mass with very high accuracy (typically to four or five decimal places). bioanalysis-zone.com This high accuracy allows for the determination of the exact molecular formula from the measured mass.

For this compound, the molecular formula is C₁₀H₉NO. The theoretical exact mass can be calculated by summing the precise masses of its constituent atoms:

Carbon (¹²C): 12.000000 Da

Hydrogen (¹H): 1.007825 Da

Nitrogen (¹⁴N): 14.003074 Da

Oxygen (¹⁶O): 15.994915 Da

Calculation of the Theoretical Exact Mass of this compound (C₁₀H₉NO):

(10 × 12.000000) + (9 × 1.007825) + (1 × 14.003074) + (1 × 15.994915) = 159.068414 Da

An HRMS experiment would typically measure the mass of the protonated molecule, [M+H]⁺, which would have a theoretical exact mass of 160.076239 Da . The observation of a signal at or very close to this value (typically within a few parts per million, ppm) in the HRMS spectrum provides strong evidence for the elemental composition C₁₀H₁₀NO⁺, thus confirming the molecular formula of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. In the analysis of this compound, MS/MS provides critical insights into its structural integrity and fragmentation pathways. The process typically involves the ionization of the molecule, selection of the protonated molecular ion [M+H]⁺, and its subsequent fragmentation through collision-activated dissociation (CAD).

For isoquinoline alkaloids, including those with methoxy substituents, common fragmentation patterns have been identified. nih.gov A primary and characteristic fragmentation pathway for this compound involves the methoxy group. The initial fragmentation event is often the neutral loss of a methyl radical (•CH₃) from the protonated molecular ion, leading to a prominent fragment ion. This is followed by the expulsion of a stable carbon monoxide (CO) molecule from the heterocyclic ring system. nih.govresearchgate.net This sequential loss is a diagnostic feature for methoxy-substituted isoquinolines.

The proposed fragmentation pathway can be summarized as follows:

Parent Ion Formation: this compound is ionized, typically forming the protonated molecule [C₁₀H₉NO + H]⁺ with a mass-to-charge ratio (m/z) of 160.

Loss of Methyl Radical: The [M+H]⁺ ion undergoes fragmentation, losing a methyl radical (•CH₃, 15 Da) from the methoxy group. This results in the formation of a radical cation fragment at m/z 145.

Loss of Carbon Monoxide: The fragment at m/z 145 can then lose a molecule of carbon monoxide (CO, 28 Da), a common fragmentation for heterocyclic ring systems, to produce a fragment ion at m/z 117. researchgate.net

These fragmentation patterns provide a reliable method for the structural confirmation of this compound in complex mixtures.

| Precursor Ion (m/z) | Proposed Fragmentation | Neutral Loss (Da) | Product Ion (m/z) | Structural Assignment |

|---|---|---|---|---|

| 160 | Loss of Methyl Radical | 15 | 145 | [M+H - •CH₃]⁺ |

| 145 | Loss of Carbon Monoxide | 28 | 117 | [M+H - •CH₃ - CO]⁺ |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups and molecular structure of a compound. msu.edu For a molecule to be IR active, there must be a change in the dipole moment during the vibration, whereas for a vibration to be Raman active, there must be a change in the polarizability of the molecule. tanta.edu.egyoutube.com

Vibrational Mode Analysis for Functional Group Identification

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups: the isoquinoline ring system and the methoxy substituent.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic isoquinoline ring typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the methoxy (-OCH₃) group exhibit symmetric and asymmetric stretching vibrations, which are expected in the 2950-2850 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the conjugated isoquinoline ring system give rise to a series of characteristic, often strong, bands in the 1650-1450 cm⁻¹ region. nih.gov

C-O-C Stretching: The methoxy group is identified by a strong, characteristic C-O-C asymmetric stretching vibration, typically observed around 1275-1200 cm⁻¹. A corresponding symmetric stretch appears at a lower frequency, generally between 1075-1020 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted aromatic system occur in the 900-675 cm⁻¹ "fingerprint" region, with the exact positions being sensitive to the substitution pattern on the ring.

| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | IR, Raman |

| Aliphatic C-H (Methoxy) | Stretching | 2950 - 2850 | IR, Raman |

| Aromatic C=C / C=N | Stretching | 1650 - 1450 | IR, Raman |

| C-O-C (Methoxy) | Asymmetric Stretching | 1275 - 1200 | IR |

| C-O-C (Methoxy) | Symmetric Stretching | 1075 - 1020 | IR |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | IR |

Correlation with Theoretical Vibrational Frequencies

To achieve a precise assignment of the observed vibrational bands, experimental IR and Raman spectra are often correlated with theoretical frequencies obtained from computational chemistry. mdpi.com Density Functional Theory (DFT) calculations, using functionals such as B3LYP and basis sets like 6-31G*, are commonly employed to model the vibrational modes of molecules like isoquinoline and its derivatives. nih.gov

The process involves optimizing the molecular geometry of this compound in silico and then calculating its harmonic vibrational frequencies. mdpi.com The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve the correlation with experimental data. core.ac.uk This combined experimental and theoretical approach allows for a confident and detailed assignment of nearly all vibrational modes, confirming the molecular structure. nih.govnih.gov

| Vibrational Mode | Experimental Frequency (cm⁻¹) (Hypothetical) | Theoretical (DFT) Frequency (cm⁻¹) (Scaled) | Assignment |

|---|---|---|---|

| ν(C-H) aromatic | 3060 | 3065 | Aromatic C-H stretch |

| ν(C-H) methoxy | 2945 | 2950 | Asymmetric CH₃ stretch |

| ν(C=C/C=N) | 1625 | 1628 | Ring stretching |

| ν(C=C/C=N) | 1580 | 1585 | Ring stretching |

| νas(C-O-C) | 1250 | 1255 | Asymmetric C-O-C stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org This technique is particularly useful for studying molecules with conjugated π systems, such as this compound.

Electronic Transitions and Aromatic System Conjugation

The UV-Vis spectrum of this compound is dominated by electronic transitions within its conjugated aromatic system. libretexts.org The fusion of a benzene ring and a pyridine ring creates an extended π-electron system. The primary transitions observed are π → π* and n → π*. libretexts.orguzh.ch

π → π* Transitions: These are high-intensity absorptions that arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. pharmatutor.org In aromatic systems like isoquinoline, multiple π → π* bands are observed, corresponding to transitions to different excited states. These transitions are responsible for the strong absorption bands typically seen in the 200-350 nm range.

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atom or the oxygen atom of the methoxy group, to a π* antibonding orbital. uzh.ch Compared to π → π* transitions, n → π* transitions are generally much weaker (lower molar absorptivity) and occur at longer wavelengths.

The conjugation of the entire isoquinoline ring system lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in absorption at longer wavelengths compared to non-conjugated systems. libretexts.org

| Electronic Transition | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | π (bonding) → π (antibonding) | ~220-350 nm | High |

| n → π | n (non-bonding) → π (antibonding) | >300 nm | Low |

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a compound, a phenomenon known as solvatochromism. youtube.com These shifts occur because solvents can interact differently with the ground and excited electronic states of the solute molecule, altering the energy gap of the transition. ijiset.comyoutube.com

π → π* Transitions: For π → π* transitions, the excited state is generally more polar than the ground state. Therefore, increasing the polarity of the solvent will stabilize the excited state more than the ground state. This leads to a decrease in the transition energy and a shift of the absorption maximum (λmax) to a longer wavelength, known as a bathochromic or red shift. youtube.com

n → π* Transitions: In the case of n → π* transitions, the ground state is often stabilized in polar protic solvents (like ethanol (B145695) or water) through hydrogen bonding with the non-bonding electrons on the nitrogen or oxygen atoms. This stabilization lowers the energy of the ground state more than the excited state, increasing the energy gap for the transition. youtube.com Consequently, an increase in solvent polarity typically causes a hypsochromic or blue shift (a shift to shorter wavelengths) for n → π* transitions.

Studying the UV-Vis spectrum of this compound in a series of solvents with varying polarities can help in the definitive assignment of its electronic transitions.

| Solvent | Polarity | Hypothetical λmax for π → π* (nm) | Hypothetical λmax for n → π* (nm) |

|---|---|---|---|

| Hexane | Non-polar | 310 | 345 |

| Chloroform | Moderately Polar | 315 | 340 |

| Ethanol | Polar Protic | 320 | 335 |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, typically represented by a color spectrum. wolfram.com Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. core.ac.uk Green areas represent neutral or nonpolar regions.

For this compound, an MEP analysis would reveal specific sites of electrophilic and nucleophilic reactivity. The nitrogen atom in the isoquinoline ring is expected to be a region of high negative potential (red), making it a primary site for protonation and interaction with electrophiles. The hydrogen atoms of the aromatic rings would exhibit positive potential (blue), while the methoxy group's oxygen atom would also show a negative potential, influencing its hydrogen bonding capabilities. researchgate.net The analysis helps in understanding intermolecular interactions, such as how the molecule might interact with a biological receptor. core.ac.uk

Table 1: Predicted MEP Surface Characteristics for this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

|---|---|---|---|

| Isoquinoline Nitrogen | Strong Negative | Red | Site for electrophilic attack, hydrogen bond acceptor |

| Aromatic Hydrogens | Positive | Blue | Potential for weak interactions with nucleophiles |

| Methoxy Oxygen | Negative | Yellow/Red | Hydrogen bond acceptor |

This table is illustrative, showing the expected results from an MEP analysis based on the known electronic properties of the functional groups.

Molecular Dynamics Simulations for Conformational Analysis and Solvation Studies

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. arxiv.org By simulating the movements of atoms and molecules, MD can provide detailed information about conformational changes, molecular flexibility, and interactions with solvent molecules. researchgate.net

In the context of this compound, MD simulations can be employed to explore its conformational landscape. A key area of interest is the rotational freedom of the methoxy group relative to the isoquinoline ring. Simulations can determine the preferred dihedral angles and the energy barriers associated with rotation, which are crucial for understanding how the molecule adapts its shape to fit into a binding site. nih.gov

Solvation studies using MD simulations place the this compound molecule in a simulated box of solvent, typically water, to analyze how the solvent molecules arrange themselves around the solute. rsc.org These simulations can quantify the formation of hydrogen bonds between the isoquinoline nitrogen, the methoxy oxygen, and water molecules, providing insights into the molecule's solubility and the stability of its hydration shell. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org QSAR models are developed by correlating physicochemical properties or theoretical molecular descriptors with observed activity. nih.gov Once validated, these models can be used to predict the activity of new, untested compounds. fiveable.me

For this compound, a QSAR study would typically involve a dataset of isoquinoline derivatives with known biological activities against a specific target. researchgate.net Various molecular descriptors for these compounds would be calculated, including:

Electronic descriptors: Dipole moment, partial charges.

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that links these descriptors to the biological activity. jocpr.com Such a model could predict the potential efficacy of this compound or guide the design of new derivatives with improved activity. nih.gov For instance, QSAR studies on related quinoline (B57606) and isoquinoline derivatives have been used to design new antimalarial agents. researchgate.net

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov Docking studies are essential in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. researchgate.net

A docking study of this compound would involve positioning the molecule within the active site of a target protein. The simulation would explore various possible conformations and orientations of the ligand, scoring them based on factors like intermolecular energies, which include electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov

For example, if targeting a specific enzyme, docking could reveal key interactions between this compound and the amino acid residues in the enzyme's active site. The isoquinoline nitrogen might form a hydrogen bond with a donor residue, while the aromatic rings could engage in π-π stacking with aromatic amino acids like phenylalanine or tyrosine. liverpool.ac.uk The methoxy group could also form hydrogen bonds or fit into a hydrophobic pocket. The results of such studies, often expressed as a binding energy or score, help prioritize compounds for further experimental testing. nih.gov

Table 2: Potential Interactions of this compound in a Hypothetical Protein Active Site

| Functional Group of Ligand | Potential Interacting Amino Acid | Type of Interaction |

|---|---|---|

| Isoquinoline Nitrogen | Aspartic Acid, Glutamic Acid, Serine | Hydrogen Bond, Salt Bridge |

| Aromatic Rings | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic |

| Methoxy Group | Leucine, Valine, Isoleucine | Hydrophobic Interaction |

This table illustrates the types of interactions that docking studies aim to identify.

Natural Bonding Orbital (NBO) Analysis for Electron Delocalization

Natural Bonding Orbital (NBO) analysis is a computational chemistry method that provides a localized, intuitive picture of chemical bonding within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonding/antibonding orbitals. wisc.edu

An NBO analysis of this compound would provide a detailed description of its electronic structure. It would quantify the hybridization of atomic orbitals and the electron density in each bond and lone pair. usc.edu A key application of NBO is the study of electron delocalization through second-order perturbation theory analysis. researchgate.net This analysis calculates the stabilization energy associated with "donor-acceptor" interactions between a filled (donor) NBO and an empty (acceptor) NBO. q-chem.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Tyrosine |

| Aspartic Acid |

| Glutamic Acid |

| Serine |

| Leucine |

| Valine |

| Isoleucine |

| Asparagine |

| Glutamine |

Advanced Research on Biological Activities and Mechanisms of Action

Pharmacological Profile and Potential Therapeutic Applications

Isoquinoline (B145761) alkaloids and their synthetic analogs have demonstrated significant potential as anticancer agents. nih.govresearchgate.net Their therapeutic effects are often attributed to their ability to interfere with fundamental cellular processes in cancer cells, such as proliferation, survival, and metastasis. nih.gov

A key indicator of anticancer potential is the ability of a compound to inhibit the growth of cancer cells. Studies on various isoquinoline derivatives have demonstrated potent cytotoxic and anti-proliferative effects across a range of cancer cell lines. For instance, a series of tetrahydroisoquinoline (THIQ)-based analogs, which mimic certain structural features of known microtubule disruptors, have shown significant cytotoxicity at nanomolar concentrations. dovepress.com These compounds effectively reduce cellular proliferation in a concentration-dependent manner. dovepress.comresearchgate.net The growth inhibitory (GI50) values for several THIQ-based analogs highlight their potent anti-proliferative effects on metastatic breast (MDA-MB-231) and lung (A549) carcinoma cells after a 24-hour exposure period. dovepress.com

Table 1: Cytotoxicity of THIQ-Based Analogs in Cancer Cell Lines

| Compound | A549 (Lung Carcinoma) GI50 (nM) | MDA-MB-231 (Breast Carcinoma) GI50 (nM) |

|---|---|---|

| STX 2895 | 133 | 79 |

| STX 3329 | 119 | 68 |

| STX 3450 | 102 | 65 |

| STX 3451 | 100 | 66 |

This table presents the half-maximal growth inhibitory concentrations (GI50) of four tetrahydroisoquinoline (THIQ)-based analogs on A549 and MDA-MB-231 cancer cell lines. Data derived from cytotoxicity studies. dovepress.com

Beyond inhibiting proliferation, effective anticancer agents often induce programmed cell death, or apoptosis, in cancer cells. mdpi.com Various isoquinoline derivatives have been shown to trigger apoptosis through mitochondrial-dependent pathways. researchgate.netdovepress.com This process is characterized by morphological hallmarks of apoptosis and is confirmed by assays such as Annexin V-FITC/PI double staining, which detects the externalization of phosphatidylserine—a key feature of early apoptosis. frontiersin.org

The spread of cancer to distant organs, known as metastasis, is a major cause of mortality. This process involves cell migration and invasion. dovepress.com Some isoquinoline derivatives have been shown to suppress the invasive capabilities of cancer cells. dovepress.com

Angiogenesis, the formation of new blood vessels, is another critical process that tumors exploit to secure a supply of oxygen and nutrients for growth. mdpi.com Targeting angiogenesis is a key strategy in cancer therapy. mdpi.commdpi.com Several compounds containing a methoxy (B1213986) group, such as 6-methoxyequol, have been found to inhibit the proliferation of endothelial cells induced by vascular endothelial growth factor (VEGF), a key signaling molecule in angiogenesis. nih.gov Similarly, 5-O-Methylvisammioside has been shown to attenuate HMGB1-induced proliferation, migration, and tube formation in human umbilical vein endothelial cells (HUVECs). nih.gov These findings suggest that compounds with a methoxy-substituted ring system, potentially including 5-methoxyisoquinoline, may possess anti-angiogenic properties.

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, proliferation, growth, and survival. nih.govwikipedia.orgqiagen.com This pathway is frequently overactive in many types of cancer, making it an attractive target for therapeutic intervention. nih.govfrontiersin.org Activation of this pathway begins with PI3K, which in turn activates the protein kinase AKT. frontiersin.org Activated AKT can then modulate numerous downstream targets, including mTOR, a master regulator of protein synthesis. nih.govfrontiersin.org

Some quinoline-based compounds have been demonstrated to exert their anticancer effects by inhibiting components of this pathway. dovepress.com For example, the quinoline (B57606) derivative clioquinol (B1669181) has been shown to induce cancer cell death through mechanisms that include the inhibition of the mTOR signaling pathway. dovepress.com Given the structural similarities, it is plausible that this compound or its derivatives could also interact with and modulate this critical cancer-related signaling cascade.

The rise of antibiotic resistance presents a major global health challenge, necessitating the discovery of new antimicrobial agents. umz.ac.ir Isoquinoline alkaloids and their derivatives have long been recognized for their antimicrobial activities against a wide range of pathogens. nih.govnih.gov

Research has shown that specific derivatives, such as 5-methoxyimidazoquinolones, exhibit potent in vitro antibacterial activity. nih.gov These compounds have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, certain 5-methoxyimidazoquinolones are equipotent against Staphylococcus aureus when compared to a 5-fluoro analogue, although they are less potent against Escherichia coli and Pseudomonas aeruginosa. nih.gov Novel alkynyl isoquinolines have also shown strong bactericidal activity against a variety of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Table 2: Antibacterial Activity of Isoquinoline Derivatives

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Alkynyl Isoquinolines (HSN584, HSN739) | Fluoroquinolone-resistant MRSA | 4 - 8 | mdpi.com |

| Spathullin A | Staphylococcus aureus | 4 | nih.gov |

| Spathullin B | Staphylococcus aureus | 1 | nih.gov |

This table displays the Minimum Inhibitory Concentration (MIC) values for different classes of isoquinoline derivatives against specific bacterial strains, indicating their potent antibacterial properties. mdpi.comnih.gov

The mechanism of action for these antibacterial effects can vary. Some isoquinoline compounds are believed to exert their effects by compromising the structural integrity of the bacterial cell membrane, leading to the leakage of intracellular components and eventual cell death. mdpi.comnih.gov This diverse range of activity highlights the potential of the isoquinoline scaffold in developing new treatments for bacterial infections. mdpi.com

Anti-inflammatory Effects and Related Pathways

The anti-inflammatory properties of compounds structurally related to this compound have been a significant area of research.

Studies on 5-methoxyflavone (B191841), a compound with a similar methoxy group, have shown that it can suppress the expression of pro-inflammatory mediators. nih.gov In models of influenza A virus-induced inflammation, 5-methoxyflavone was found to reduce the levels of several key inflammatory molecules. nih.gov Similarly, other natural compounds are known to modulate inflammatory responses by affecting the production of these mediators. nih.govmdpi.comnih.govyoutube.comyoutube.com

Table 2: Modulation of Inflammatory Mediators by 5-Methoxyflavone

| Inflammatory Mediator | Effect | Reference |

|---|---|---|

| IL-6 | Suppression | nih.gov |

| TNF-α | Suppression | nih.gov |

| CXCL10 | Suppression | nih.gov |

| COX-2 | Suppression | nih.gov |

| PGE2 | Suppression | nih.gov |

A crucial mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.com The NF-κB pathway is a central regulator of inflammation, and its inhibition can lead to a downstream reduction in the production of inflammatory cytokines. preprints.org Research on 5-methoxyflavone has demonstrated its ability to inactivate key components of the NF-κB pathway, such as IκBα and p65. nih.gov This inhibition is a key factor in its anti-inflammatory and antiviral activities. Numerous other natural products have also been identified as inhibitors of the NF-κB pathway. preprints.org

Neuroprotective Activity

Isoquinoline alkaloids, as a class, are recognized for their neuroprotective potential. nih.govmdpi.comresearchgate.net While direct evidence for this compound is emerging, studies on related compounds provide valuable insights. A study on 5-methoxyflavone identified it as a novel inhibitor of DNA polymerase-beta (pol-β). nih.gov The inhibition of this enzyme is linked to neuroprotection against β-amyloid toxicity, a key factor in Alzheimer's disease. By reducing the number of S-phase neurons and subsequent apoptotic death triggered by β-amyloid, 5-methoxyflavone demonstrates a clear neuroprotective mechanism. nih.gov

Analgesic Effects

The potential for isoquinoline derivatives to alleviate pain has also been explored. A synthetic analog, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, has demonstrated significant analgesic properties in preclinical models. biomedpharmajournal.org This compound was effective in both thermal and chemical pain tests, suggesting it acts through multiple mechanisms to reduce pain perception. biomedpharmajournal.org In a hot plate test, this isoquinoline derivative showed a high analgesic activity by increasing the pain sensitivity threshold to thermal stimuli. biomedpharmajournal.org

Table 3: Analgesic Activity of a Synthetic Isoquinoline Analog

| Test Model | Effect | Reference |

|---|---|---|

| Hot Plate Test (Thermal Pain) | Increased pain threshold | biomedpharmajournal.org |

| Vinegar Writhing Test (Chemical Pain) | Reduced writhing response | biomedpharmajournal.org |

Other Reported Biological Activities (e.g., Antifungal, Antithrombotic, Antioxidant)

Beyond primary therapeutic targets, derivatives of the this compound scaffold have been investigated for a variety of other biological effects.

Antifungal Activity The isoquinoline core is a recognized pharmacophore in the design of antifungal agents. nih.gov Research into novel isoquinoline derivatives has demonstrated their potential against various fungal pathogens. For instance, certain synthesized 3,4-dihydroisoquinoline (B110456) derivatives have shown significant inhibitory activity against plant pathogens like Physalospora piricola, Rhizotonia cerealis, and Fusarium graminearum. jlu.edu.cnresearchgate.net In one study, the inhibition rates for specific derivatives reached as high as 93.0% at a concentration of 50 mg/L, performing better than the natural isoquinoline alkaloid Sanguinarine and on par with the commercial fungicide Chlorothalonil. jlu.edu.cnresearchgate.net While studies focusing specifically on this compound are less common, the potent activity of its close analogues suggests the promise of this scaffold in developing new antifungal compounds. rsc.orgmdpi.com

Antithrombotic Activity Direct studies detailing the antithrombotic activity of this compound are not extensively available in the reviewed literature. However, the broader class of isoquinoline alkaloids has been reported to possess antiplatelet activities, which is a key mechanism in preventing thrombosis. nih.gov Anticoagulant and antithrombotic therapies are crucial for managing thromboembolic events and often target factors in the coagulation cascade. nih.gov The potential for isoquinoline-based compounds to influence platelet aggregation suggests a possible, though yet underexplored, avenue for this compound derivatives in this therapeutic area.

Antioxidant Activity Several studies have highlighted the antioxidant potential of quinoline and isoquinoline derivatives. researchgate.netmdpi.com The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. sapub.org The chemical structure, particularly the presence and position of substituent groups like hydroxyl and methoxy groups, plays a crucial role in this activity. nih.gov Electron-donating groups, such as the methoxy group, can increase the electron density of the aromatic ring system, which may enhance its radical scavenging ability. nih.gov For example, studies on phenolic acids have shown that the presence of methoxy groups generally increases antioxidant activity. nih.gov One study on a bisbenzylisoquinoline alkaloid containing methoxy groups reported potent antioxidant activity in various assays. nih.gov

Investigation of Molecular Targets and Ligand-Receptor Interactions

Identifying the specific molecular targets and understanding the interactions between these targets and this compound derivatives are critical for elucidating their mechanisms of action.

The this compound scaffold has been utilized to develop potent enzyme inhibitors. A notable example is the inhibition of the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase often implicated in cancer. A series of 5-methoxyquinoline (B23529) derivatives were synthesized and evaluated as EZH2 inhibitors. nih.govnih.gov Structure-activity relationship studies led to the discovery of a highly potent derivative, demonstrating that the 5-methoxyquinoline core can serve as an effective scaffold for targeting this enzyme. nih.govnih.gov The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, is a key parameter in these studies. wikipedia.orgsigmaaldrich.comedx.orgyoutube.comaatbio.com

Table 1: EZH2 Enzyme Inhibition by 5-Methoxyquinoline Derivatives

| Compound | Description | EZH2 IC50 (μM) | Reference |

|---|---|---|---|

| Compound 1 | N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine | 28 | nih.gov |